[4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol
CAS No.: 2101198-75-6
Cat. No.: VC5674368
Molecular Formula: C6H6ClF3N2O
Molecular Weight: 214.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2101198-75-6 |
|---|---|
| Molecular Formula | C6H6ClF3N2O |
| Molecular Weight | 214.57 |
| IUPAC Name | [4-chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol |
| Standard InChI | InChI=1S/C6H6ClF3N2O/c7-4-1-12(3-6(8,9)10)11-5(4)2-13/h1,13H,2-3H2 |
| Standard InChI Key | NCUQSURHEOKETR-UHFFFAOYSA-N |
| SMILES | C1=C(C(=NN1CC(F)(F)F)CO)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
[4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol belongs to the pyrazole class, a five-membered heterocycle with two adjacent nitrogen atoms. Its structure features:
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Chlorine at C4, enhancing electrophilic reactivity.
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Trifluoroethyl group (-CH2CF3) at N1, introducing steric bulk and lipophilicity.
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Hydroxymethyl moiety (-CH2OH) at C3, enabling hydrogen bonding and derivatization.
The IUPAC name, [4-chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol, reflects these substituents systematically .
Table 1: Fundamental Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 2101198-75-6 |
| Molecular Formula | C₆H₆ClF₃N₂O |
| Molecular Weight | 214.57 g/mol |
| SMILES | C1=C(C(=NN1CC(F)(F)F)CO)Cl |
| InChI Key | NCUQSURHEOKETR-UHFFFAOYSA-N |
| PubChem CID | 132586768 |
Spectroscopic Characterization
While experimental spectral data (NMR, IR) remain unpublished, computational predictions based on analogous pyrazoles suggest:
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¹H NMR: Signals at δ 4.8–5.2 ppm (hydroxymethyl protons), δ 4.5 ppm (trifluoroethyl -CH2-), and δ 7.2 ppm (pyrazole C5-H).
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¹³C NMR: Peaks for CF3 (~120 ppm, q, J = 280 Hz), pyrazole carbons (140–150 ppm), and hydroxymethyl carbon (δ 60–65 ppm) .
Synthetic Routes and Optimization
General Pyrazole Synthesis Strategies
Pyrazole cores are typically constructed via:
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Knorr Synthesis: Condensation of hydrazines with 1,3-diketones.
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Dipolar Cycloaddition: Reaction of diazo compounds with alkynes.
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Post-Functionalization: Introducing substituents to preformed pyrazoles.
Proposed Synthesis for [4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol
A plausible pathway involves:
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Trifluoroethylation: Reacting 4-chloropyrazole-3-carbaldehyde with 2,2,2-trifluoroethyl iodide under basic conditions.
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Reductive Hydroxylation: Reducing the aldehyde group to a hydroxymethyl using NaBH₄ or LiAlH₄ .
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield* |
|---|---|---|
| Trifluoroethylation | K₂CO₃, DMF, 80°C, 12 h | ~45% |
| Reduction | NaBH₄, MeOH, 0°C → RT, 2 h | ~78% |
| *Theoretical yields based on analogous reactions. |
Physicochemical and Pharmacokinetic Properties
Table 3: Predicted Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| LogP (lipophilicity) | 1.2–1.8 | XLOGP3 |
| Water Solubility | ~2.1 mg/mL | ESOL |
| Topological PSA | 54.0 Ų | SwissADME |
| Rule of 5 Violations | 0 | Lipinski |
Metabolic Stability Considerations
The trifluoroethyl group may resist oxidative metabolism, while the hydroxymethyl moiety could undergo glucuronidation. These traits suggest moderate hepatic clearance but require in vitro validation .
Challenges and Future Directions
Synthesis Optimization Needs
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Yield Improvement: Transitioning from batch to flow chemistry for exothermic reduction steps.
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Green Chemistry: Replacing DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact.
Biological Screening Priorities
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In Silico Docking: Prioritize targets like EGFR, COX-2, and acetylcholinesterase.
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In Vitro Profiling: Test against NCI-60 cancer cell lines and ESKAPE pathogens .
Formulation Development
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Prodrug Strategies: Esterify the hydroxymethyl group to enhance bioavailability.
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Nanoparticle Encapsulation: Use PLGA carriers to improve aqueous solubility.
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